
Butanal, 3-hydroxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanal, 3-hydroxy-2-methyl-, also known as 3-hydroxy-2-methylbutanal, is an organic compound belonging to the class of aldehydes. It is a branched-chain aldehyde with a hydroxyl group and a methyl group attached to the butanal backbone. This compound is a versatile intermediate in organic synthesis and has various applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butanal, 3-hydroxy-2-methyl-, can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, at low temperatures to form the desired product.
Industrial Production Methods
In industrial settings, the production of Butanal, 3-hydroxy-2-methyl-, often involves the catalytic hydrogenation of 3-hydroxy-2-methylbut-2-enal. This process is carried out under controlled conditions of temperature and pressure, using catalysts such as palladium or nickel to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions
Butanal, 3-hydroxy-2-methyl-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Hydrogenation of the compound yields the corresponding alcohol.
Dehydration: Dehydration of the compound leads to the formation of crotonaldehyde.
Condensation: It can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst is typically used.
Dehydration: Acidic or basic conditions can facilitate the dehydration process.
Major Products Formed
Oxidation: 3-hydroxy-2-methylbutanoic acid.
Reduction: 3-hydroxy-2-methylbutanol.
Dehydration: Crotonaldehyde.
Applications De Recherche Scientifique
Butanal, 3-hydroxy-2-methyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and polymers.
Mécanisme D'action
The mechanism of action of Butanal, 3-hydroxy-2-methyl-, involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group, leading to the formation of carboxylic acids. In reduction reactions, the aldehyde group is reduced to an alcohol. The compound’s reactivity is influenced by the presence of the hydroxyl and methyl groups, which affect its chemical behavior.
Comparaison Avec Des Composés Similaires
Butanal, 3-hydroxy-2-methyl-, can be compared with other similar compounds, such as:
3-Hydroxybutanal: Lacks the methyl group, leading to different reactivity and applications.
2-Methylbutanal: Lacks the hydroxyl group, resulting in different chemical properties.
3-Hydroxy-3-methyl-2-butanone: Contains a ketone group instead of an aldehyde group, leading to different reactivity.
The presence of both the hydroxyl and methyl groups in Butanal, 3-hydroxy-2-methyl-, makes it unique and versatile in various chemical reactions and applications.
Propriétés
IUPAC Name |
3-hydroxy-2-methylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-4(3-6)5(2)7/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURZPPULRFXVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449409 |
Source


|
| Record name | Butanal, 3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99506-67-9 |
Source


|
| Record name | Butanal, 3-hydroxy-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
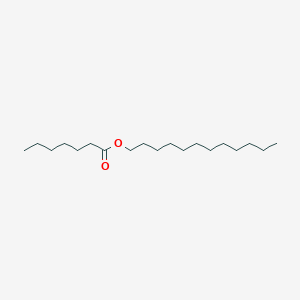

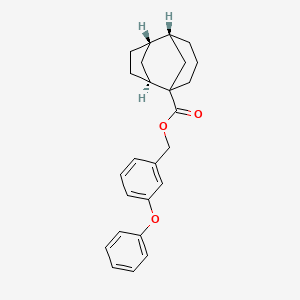
![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)

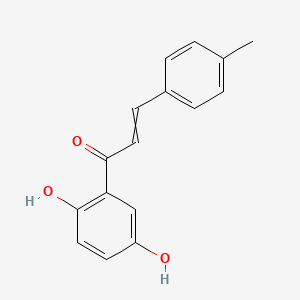

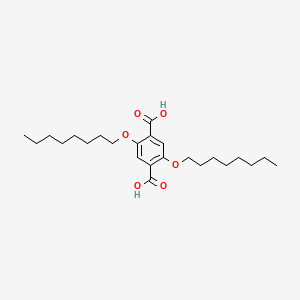
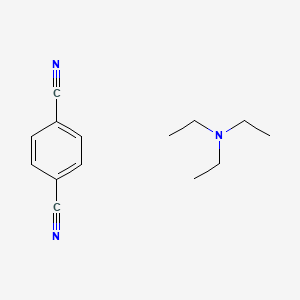
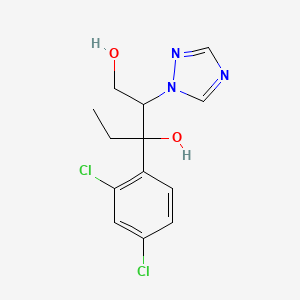
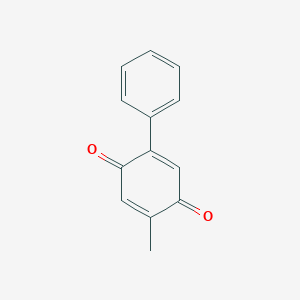

![2-Bromo-4,5-dichloro-1-{[(propan-2-yl)oxy]methyl}-1H-imidazole](/img/structure/B14334683.png)

